molecular formula C16H18FNO4S3 B7832598 (3S4R)-3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832598
M. Wt: 403.5 g/mol
InChI Key: ZIYKFACKPLDLGQ-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S4R)-3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features The compound contains a thiolane ring, a thiophene sulfonyl group, and a fluorophenyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-(4-fluorophenyl)ethylamine with thiophene-2-sulfonyl chloride under basic conditions to form the corresponding sulfonamide . This intermediate is then subjected to cyclization reactions to form the thiolane ring, followed by further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3S4R)-3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The fluorophenyl group enhances its binding affinity, while the thiophene sulfonyl group contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S4R)-3-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of structural elements, which confer distinct chemical properties and potential applications. The presence of both the fluorophenyl and thiophene sulfonyl groups enhances its reactivity and binding affinity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(3S,4R)-N-[2-(4-fluorophenyl)ethyl]-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S3/c17-13-5-3-12(4-6-13)7-8-18-14-10-24(19,20)11-15(14)25(21,22)16-2-1-9-23-16/h1-6,9,14-15,18H,7-8,10-11H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYKFACKPLDLGQ-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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